Triciribine phosphate

Übersicht

Beschreibung

Triciribine phosphate is a synthetic nucleoside analog that has garnered significant attention for its potential therapeutic applications, particularly in oncology. Initially synthesized in the 1970s, this compound was found to possess anti-cancer properties. It is a cell-permeable unnatural nucleoside that inhibits the phosphorylation and signaling of all three family members of Akt - Akt-1, Akt-2, and Akt-3, which are serine/threonine protein kinases in the phosphoinositide 3-kinase (PI3K) signaling pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, which can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Triciribinephosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung und Dephosphorylierung. Es wird im Serum zu Triciribine dephosphoryliert, das die Zellmembran passieren kann. Innerhalb der Zelle muss Triciribine durch Adenosinkinase an der 5'-Position phosphoryliert werden, um seine Antikrebsaktivität auszuüben .

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Adenosinkinase ist das Enzym, das für die Phosphorylierung von Triciribine verantwortlich ist.

Dephosphorylierung: Dies geschieht im Serum, wodurch Triciribine die Zellmembran passieren kann.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die aktive Form von Triciribine, die den Akt-Signalweg hemmen kann.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Modellverbindung für die Untersuchung von Nukleosidanaloga und deren Wechselwirkungen mit Enzymen verwendet.

Biologie:

- Es wurde untersucht, welche Rolle es bei der Hemmung des Akt-Signalwegs spielt, der für die Zellproliferation und das Überleben von entscheidender Bedeutung ist .

Medizin:

- Befindet sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Brust-, Eierstock- und Bauchspeicheldrüsenkrebs .

- Es wird untersucht, ob es zur Behandlung hämatologischer Malignome eingesetzt werden kann .

Industrie:

- Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf den Akt-Signalweg abzielen.

5. Wirkmechanismus

Triciribinephosphat übt seine Wirkung aus, indem es die Phosphorylierung und Signalübertragung von Akt-Familienmitgliedern hemmt. Akt ist eine Serin/Threonin-Proteinkinase, die eine kritische Rolle bei der Regulation der Zellproliferation und des Überlebens spielt. Triciribinephosphat verhindert die Phosphorylierung von Akt und unterbricht so den Signalweg, der mit Chemoresistenz und dem Überleben von Krebszellen verbunden ist . Es hemmt weder PI3K noch PDK1, die direkten stromaufwärts-Aktivatoren von Akt, noch hemmt es andere Signalwege wie PKC, PKA, ERK 1/2, Serum- und Glukokortikoid-induzierbare Kinase, p38, STAT3 oder JNK .

Ähnliche Verbindungen:

Wortmannin: Ein weiterer Inhibitor des PI3K/Akt-Signalwegs.

LY294002: Eine synthetische Verbindung, die PI3K hemmt und so den Akt-Signalweg beeinflusst.

MK-2206: Ein allosterischer Inhibitor von Akt.

Einzigartigkeit von Triciribinephosphat: Triciribinephosphat ist einzigartig in seiner Fähigkeit, alle drei Isoformen von Akt (Akt-1, Akt-2 und Akt-3) zu hemmen, ohne andere Signalwege zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des Akt-Signalwegs und seiner Rolle im Krebs .

Zusammenfassend lässt sich sagen, dass Triciribinephosphat eine vielversprechende Verbindung mit großem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen ist. Sein einzigartiger Wirkmechanismus und seine Spezifität für den Akt-Signalweg machen es zu einem wertvollen Gut im Kampf gegen den Krebs.

Wirkmechanismus

Triciribine phosphate exerts its effects by inhibiting the phosphorylation and signaling of Akt family members. Akt is a serine/threonine protein kinase that plays a critical role in the regulation of cell proliferation and survival. This compound prevents the phosphorylation of Akt, thereby disrupting the signaling pathway associated with chemoresistance and cancer cell survival . It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Vergleich Mit ähnlichen Verbindungen

Wortmannin: Another inhibitor of the PI3K/Akt pathway.

LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.

MK-2206: An allosteric inhibitor of Akt.

Uniqueness of Triciribine Phosphate: this compound is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .

Biologische Aktivität

Triciribine phosphate (TCN-P) is a small-molecule compound recognized for its role as an inhibitor of the AKT signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival. This article delves into the biological activity of TCN-P, highlighting its pharmacodynamics, efficacy in clinical settings, and potential applications in cancer therapy.

This compound acts primarily by inhibiting the phosphorylation of AKT at critical sites (Thr309 and Ser474), which are necessary for its full activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. Notably, TCN-P does not directly inhibit AKT but rather prevents its recruitment to the plasma membrane, thereby blocking its activation .

Phase I Studies

Initial clinical trials have focused on evaluating the safety and efficacy of TCN-P in patients with tumors exhibiting elevated levels of phosphorylated AKT. A significant study involved administering TCN-P to subjects with solid tumors over a 28-day cycle. The results indicated modest decreases in tumor p-AKT levels at higher doses (35 mg/m² and 45 mg/m²), although no dose-limiting toxic effects were observed .

Combination Therapy

Further investigations explored TCN-P's potential when combined with other chemotherapeutic agents. A Phase I/II trial assessed its effectiveness alongside paclitaxel, doxorubicin, and cyclophosphamide in treating advanced breast cancer. The rationale was that TCN-P might enhance the efficacy of these drugs by blocking critical enzymes involved in tumor growth .

Pancreatic Cancer

Research has shown that TCN-P significantly enhances the cytotoxic effects of gemcitabine, a standard treatment for pancreatic cancer. In vitro studies demonstrated that combining TCN-P with gemcitabine resulted in a synergistic effect, leading to improved inhibition of cell growth compared to either agent alone . The combination index (CI) at a 1:500 ratio indicated a synergistic interaction, supporting the hypothesis that AKT inhibition can overcome chemoresistance associated with pancreatic cancer .

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

In studies involving GEP-NETs, TCN-P demonstrated significant anti-tumor activity by reducing cell proliferation and inducing apoptosis in insulinoma and gut neuroendocrine tumor cells. The treatment led to decreased levels of phosphorylated AKT and cyclin D1, suggesting effective modulation of the AKT signaling pathway .

Summary of Research Findings

Case Studies

Case Study 1: Breast Cancer

In a clinical trial combining TCN-P with standard chemotherapy agents for stage IIB-IV breast cancer, patients showed improved outcomes compared to historical controls receiving chemotherapy alone. The study emphasized the importance of targeting AKT signaling to enhance treatment efficacy.

Case Study 2: Pancreatic Cancer

A cohort of patients with advanced pancreatic cancer treated with gemcitabine and TCN-P exhibited a marked improvement in progression-free survival compared to those receiving gemcitabine alone. This highlights TCN-P's potential as an adjunct therapy in challenging-to-treat malignancies.

Eigenschaften

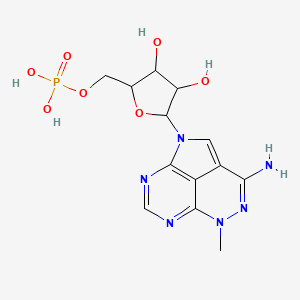

IUPAC Name |

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYINUFLXOMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866901 | |

| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRICIRABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

61966-08-3 | |

| Record name | TRICIRIBINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.